2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane
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Overview
Description
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom attached to a propene group, which is further connected to a cyclohexane ring substituted with multiple methyl groups and a trimethylpentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable propene derivative, followed by a series of alkylation and cyclization reactions to introduce the cyclohexane ring and the various substituents. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound may be utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism by which 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, can influence cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)cyclohexane
- 1,1,5,5-Tetramethyl-2-(1-methylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane
- 1,1,5,5-Tetramethyl-2-(1-bromomethylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane
Uniqueness
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
2518227-14-8 |
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Molecular Formula |
C21H39Br |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane |
InChI |
InChI=1S/C21H39Br/c1-15(2)10-19(4,5)11-17-12-20(6,7)14-21(8,9)18(17)16(3)13-22/h15,17-18H,3,10-14H2,1-2,4-9H3 |
InChI Key |
IOVFZUMVXLTYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)CC1CC(CC(C1C(=C)CBr)(C)C)(C)C |
Origin of Product |
United States |
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